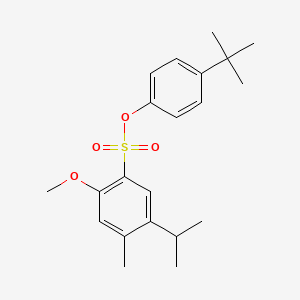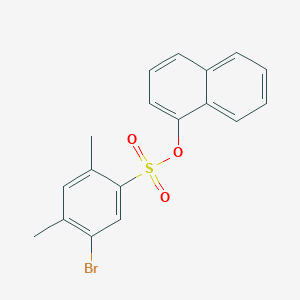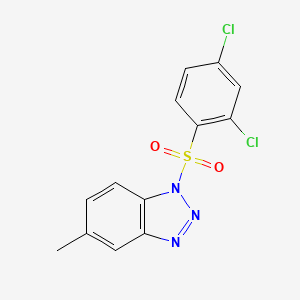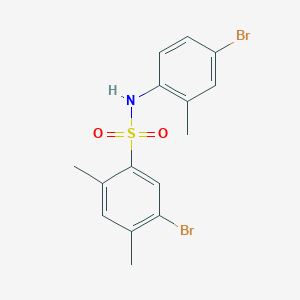
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide (hereafter referred to as 5-tert-butyl-2-ethoxy-NBTBS) is a novel synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of benzene sulfonamides, which are compounds that have a sulfonamide group attached to the benzene ring. 5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects, and is increasingly being used in laboratory experiments as an alternative to traditional methods.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-ethoxy-NBTBS has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been used as a substrate for the enzyme UDP-glucose dehydrogenase, which is involved in the synthesis of glucose.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-2-ethoxy-NBTBS is not fully understood. However, it is believed that the compound acts as a substrate for the enzymes mentioned above, allowing them to catalyze their respective reactions. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been found to act as an inhibitor of the enzyme acetylcholinesterase, which may explain its effects on acetylcholine metabolism.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of acetylcholine in the brain, which may lead to improved memory and learning. Additionally, it has been found to inhibit the enzyme cytochrome P450, which may have implications for drug metabolism. Finally, it has been found to increase the levels of glucose in the blood, which may have implications for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-tert-butyl-2-ethoxy-NBTBS has several advantages when used in laboratory experiments. It is easy to synthesize and can be stored at room temperature. Additionally, it is relatively inexpensive and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and can be toxic at high concentrations.
Direcciones Futuras
There are several potential future directions for 5-tert-butyl-2-ethoxy-NBTBS. Further research is needed to determine its effects on acetylcholine metabolism and its potential therapeutic applications. Additionally, further research is needed to explore its potential effects on other enzymes and its potential role in drug metabolism. Additionally, further research is needed to explore its potential effects on other biochemical and physiological processes, such as glucose metabolism. Finally, further research is needed to explore its potential uses in other laboratory experiments, such as in the synthesis of other compounds.
Métodos De Síntesis
5-tert-butyl-2-ethoxy-NBTBS is synthesized using a two-step process. First, the sulfonamide group is attached to the benzene ring by a reaction between 2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction occurs in the presence of a base, such as sodium hydroxide. In the second step, the sulfonamide group is linked to the ethoxy group by a reaction between 5-tert-butyl-2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction also occurs in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-11-7-6-10(14(2,3)4)8-12(11)22(19,20)18-13-15-9-16-17-13/h6-9H,5H2,1-4H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUDOJVDHWIJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)





![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)


![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)